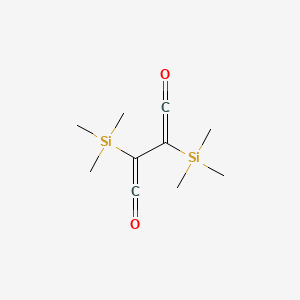![molecular formula C14H32N2O2 B14276328 1,1'-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol) CAS No. 167633-31-0](/img/structure/B14276328.png)
1,1'-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol) is a chemical compound that features a hexyl chain with a dimethylamino group and two propan-2-ol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol) typically involves the following steps:
Starting Materials: The synthesis begins with hexylamine and dimethylamine.
Reaction with Epoxide: The hexylamine reacts with an epoxide, such as propylene oxide, under basic conditions to form the intermediate.
Dimethylation: The intermediate is then reacted with dimethylamine to introduce the dimethylamino group.
Final Product Formation: The final step involves the reaction of the intermediate with another molecule of propylene oxide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines or alcohols.
Applications De Recherche Scientifique
1,1’-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol) involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, and other cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-{[6-(Dimethylamino)hexyl]azanediyl}di(ethanol): Similar structure but with ethanol groups instead of propan-2-ol.
1,1’-{[6-(Dimethylamino)hexyl]azanediyl}di(butan-2-ol): Similar structure but with butan-2-ol groups.
Uniqueness
1,1’-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol) is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
167633-31-0 |
|---|---|
Formule moléculaire |
C14H32N2O2 |
Poids moléculaire |
260.42 g/mol |
Nom IUPAC |
1-[6-(dimethylamino)hexyl-(2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C14H32N2O2/c1-13(17)11-16(12-14(2)18)10-8-6-5-7-9-15(3)4/h13-14,17-18H,5-12H2,1-4H3 |
Clé InChI |
KRDWDXDESAGYQU-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(CCCCCCN(C)C)CC(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


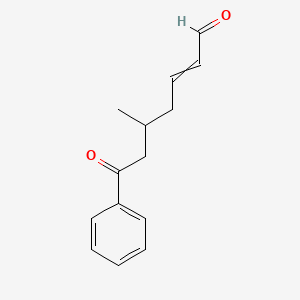
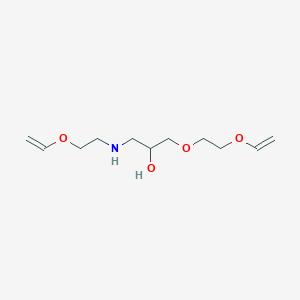
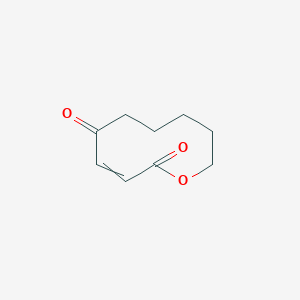
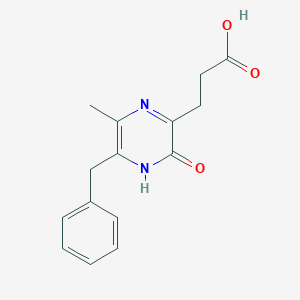
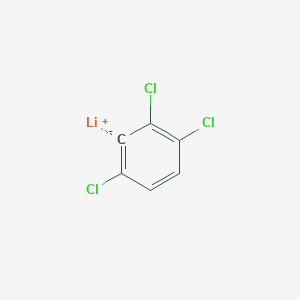
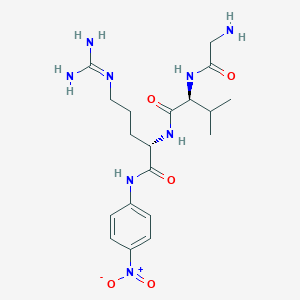
![2-Propenoic acid, 2-[[(1,1-dimethylethyl)dioxy]methyl]-, ethyl ester](/img/structure/B14276294.png)



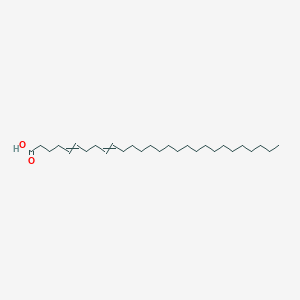
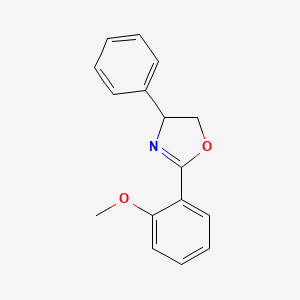
![N,N-Bis(4-methoxyphenyl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14276343.png)
